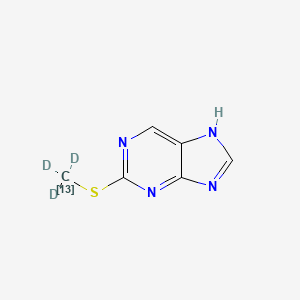

2-Methylthiopurine-13C, d3

Description

Properties

Molecular Formula |

C6H6N4S |

|---|---|

Molecular Weight |

170.22 g/mol |

IUPAC Name |

2-(trideuterio(113C)methylsulfanyl)-7H-purine |

InChI |

InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |

InChI Key |

GEVCSRLIETZLTD-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2 |

Canonical SMILES |

CSC1=NC=C2C(=N1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methylthiopurine-13C, d3 involves the incorporation of carbon-13 and deuterium into the 2-Methylthiopurine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methylthiopurine-13C, d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methylthiopurine-13C, d3 has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.

Medicine: It is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.

Industry: It is used in the development of new materials and in quality control processes

Mechanism of Action

The mechanism of action of 2-Methylthiopurine-13C, d3 involves its incorporation into biochemical pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Isotopic Composition and Analytical Utility

- 2-Methylthiopurine-13C,d3 : The inclusion of both ¹³C and deuterium enables dual-mode detection. For example, ¹³C enhances sensitivity in LC-MS due to its distinct mass shift, while deuterium improves NMR spectral resolution by reducing proton-induced signal overlap . This dual functionality is absent in single-labeled analogs like 2-Methylpyrazine-d6, which is restricted to deuterium-based applications.

- It lacks the ¹³C advantage for mass spectrometry-based quantification .

Pharmacokinetic and Metabolic Implications

Deuterium-labeled compounds like 2-Methylpyrazine-d6 may exhibit kinetic isotope effects (KIEs), altering metabolic rates compared to non-deuterated counterparts. However, 2-Methylthiopurine-13C,d3’s ¹³C label avoids significant KIEs, making it preferable for studies requiring minimal perturbation of biological systems .

3. Research Findings and Applications Recent studies highlight 2-Methylthiopurine-13C,d3’s role in elucidating purine metabolism in cancer cells, where its isotopic labels enable precise tracking of methylation and thiolation pathways. Comparative trials with 2-Methylpyrazine-d6 revealed superior traceability of 2-Methylthiopurine-13C,d3 in MS-based assays, though its synthesis costs remain higher .

Q & A

Q. How can researchers validate the absence of isotopic exchange in biological matrices during assays?

- Methodological Answer : Spike control samples with deuterated water (D2O) or <sup>13</sup>C-labeled solvents. Monitor for unintended isotopic transfer using HRMS. If exchange occurs, adjust extraction protocols (e.g., lower pH, faster processing) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.